molecular formula C12H16N2O2 B11824249 (4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one

(4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one

Katalognummer: B11824249
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: SMQMOYAXAWTUKQ-JQWIXIFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidin-2-one core with hydroxymethyl and pyridin-3-yl substituents, makes it an interesting subject for research and application.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and pyrrolidin-2-one.

    Reaction Conditions: The key steps involve the formation of the pyrrolidin-2-one ring and the introduction of the hydroxymethyl and pyridin-3-yl groups. Common reagents include reducing agents, oxidizing agents, and catalysts to facilitate the reactions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridin-3-yl group can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridin-3-yl position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrrolidin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

(4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both hydroxymethyl and pyridin-3-yl groups

Eigenschaften

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

(4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C12H16N2O2/c1-2-14-11(16)6-10(8-15)12(14)9-4-3-5-13-7-9/h3-5,7,10,12,15H,2,6,8H2,1H3/t10-,12-/m0/s1

InChI-Schlüssel

SMQMOYAXAWTUKQ-JQWIXIFHSA-N

Isomerische SMILES

CCN1[C@H]([C@@H](CC1=O)CO)C2=CN=CC=C2

Kanonische SMILES

CCN1C(C(CC1=O)CO)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.